molecular formula C15H18F3N3O B2755803 5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone CAS No. 2415489-44-8

5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No. B2755803
CAS RN: 2415489-44-8
M. Wt: 313.324
InChI Key: DBNNXMUUPSOAAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to start from commercially available 3,3-dimethyl cyclohexanone and proceed through a series of transformations. The synthetic procedure may include cyclization reactions, amide formation, and other functional group manipulations .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone consists of a quinazoline core fused with a piperidine ring. The presence of the trifluoromethyl group adds to its complexity. The exact arrangement of atoms and bonds can be visualized using molecular modeling software or by analyzing spectroscopic data such as NMR and IR .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and amide bond formations. Understanding its reactivity and potential transformations is crucial for further applications and derivatization .


Physical And Chemical Properties Analysis

  • Spectral Data : Characterized by NMR (1H and 13C), LCMS, and IR spectroscopy

Future Directions

Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of its synthesis. Investigating its interactions with biological targets and evaluating its efficacy in relevant disease models would be valuable .

properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c16-15(17,18)10-5-7-21(8-6-10)14(22)13-11-3-1-2-4-12(11)19-9-20-13/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNNXMUUPSOAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline

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